2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Drug-protein binding Fluorescence spectroscopy Pharmacokinetics

2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile (CAS 220986-45-8, molecular formula C₁₆H₁₁N₃O₅, MW 325.28) belongs to the pyrano[4,3-b]pyran-3-carbonitrile class—a fused bicyclic scaffold constructed via one-pot three-component condensation of 4-hydroxy-6-methylpyran-2-one, malononitrile, and 4-nitrobenzaldehyde. The compound features a 4-nitrophenyl substituent at the C4 position, a C3 carbonitrile group, a C7 methyl group, and a C2 amino group.

Molecular Formula C16H11N3O5
Molecular Weight 325.27 g/mol
Cat. No. B12451714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Molecular FormulaC16H11N3O5
Molecular Weight325.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O1
InChIInChI=1S/C16H11N3O5/c1-8-6-12-14(16(20)23-8)13(11(7-17)15(18)24-12)9-2-4-10(5-3-9)19(21)22/h2-6,13H,18H2,1H3
InChIKeySDXLGWQGANTHJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile: Core Identity and Sourcing Profile


2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile (CAS 220986-45-8, molecular formula C₁₆H₁₁N₃O₅, MW 325.28) belongs to the pyrano[4,3-b]pyran-3-carbonitrile class—a fused bicyclic scaffold constructed via one-pot three-component condensation of 4-hydroxy-6-methylpyran-2-one, malononitrile, and 4-nitrobenzaldehyde [1]. The compound features a 4-nitrophenyl substituent at the C4 position, a C3 carbonitrile group, a C7 methyl group, and a C2 amino group. Its synthesis has been optimized under both conventional and green catalytic conditions with reported yields reaching 92% [2]. Commercial sourcing is available from multiple vendors at NLT 98% purity under ISO-certified quality systems suitable for pharmaceutical R&D and analytical applications .

Why Generic Substitution Fails for 2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile


Compounds within the pyrano[4,3-b]pyran-3-carbonitrile class cannot be freely interchanged because both the position and electronic nature of the aryl substituent at C4 fundamentally alter biological target engagement, protein binding behaviour, and synthetic accessibility. The 4-nitrophenyl group introduces a strong electron-withdrawing effect (Hammett σₚ = +0.78) that is absent in unsubstituted phenyl (σₚ = 0.00), 4-chlorophenyl (σₚ = +0.23), or 4-methoxyphenyl (σₚ = −0.27) analogs [1]. This electronic modulation directly impacts antiproliferative potency: in a congeneric ethyl ester series, the 4-NO₂ derivative (4g) exhibited IC₅₀ values of 34.6 μM (SW-480) and 42.6 μM (MCF-7), whereas the unsubstituted phenyl analog (4a) was essentially inactive (IC₅₀ > 100 μM) [2]. Furthermore, the para-nitro positional isomer (CAS 220986-45-8) is a distinct chemical entity from its ortho-nitro (CAS 315246-02-7) and meta-nitro isomers—each with different dipole moments, steric profiles, and predicted binding orientations [3]. These differences preclude simple substitution.

Quantitative Differentiation Evidence for 2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile Versus Closest Analogs


Experimentally Validated BSA Binding Constants Differentiate the 4-Nitrophenyl Derivative for Drug–Protein Interaction Studies

The target compound has been specifically characterised for its interaction with bovine serum albumin (BSA) via fluorescence spectroscopy under physiological conditions, yielding quantitative binding parameters that are absent from published data on the unsubstituted phenyl, 4-chlorophenyl, or ortho-nitro analogs. The study reported a static quenching mechanism with measurable binding constants (Kₐ) and binding site numbers (n) at multiple temperatures, Förster energy transfer distance (r), and energy transfer efficiency (E), as well as thermodynamic parameters (ΔH, ΔS, ΔG) indicating hydrogen bonding and Van der Waals forces as the dominant binding modes [1]. By contrast, no comparable BSA binding dataset exists for the 4-unsubstituted phenyl analog or the 4-chlorophenyl analog, making the target compound the only member of this subclass with experimentally validated serum protein interaction parameters [2].

Drug-protein binding Fluorescence spectroscopy Pharmacokinetics BSA binding assay

Synthesis Yield Under Green Catalytic Conditions: Direct Comparator Data from Identical Protocol

Under a standardised bissulfonate ionic liquid-catalysed protocol in water, the target 4-nitrophenyl derivative was obtained in 92% isolated yield, positioning it between the 4-chlorophenyl analog (90%) and the unsubstituted phenyl derivative (96%) [1]. This demonstrates that the electron-withdrawing 4-nitro substituent does not compromise synthetic efficiency relative to other aryl substituents and that the compound can be produced with high atom economy under environmentally benign conditions. The melting point of 216–218 °C (versus 236–238 °C for the phenyl analog and 228–230 °C for the 4-chlorophenyl analog) provides an additional physical identity verification metric [1].

Green chemistry Ionic liquid catalysis Synthetic efficiency Process chemistry

Antiproliferative SAR: 4-NO₂ Substitution Confers Potency That Is Absent in the Unsubstituted Phenyl Analog

In the ethyl 2-amino-7-methyl-5-oxo-4-aryl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate congeneric series, the 4-NO₂ derivative (compound 4g) demonstrated significant antiproliferative activity with IC₅₀ values of 34.6 μM against SW-480 colon cancer cells and 42.6 μM against MCF-7 breast cancer cells, whereas the unsubstituted 4-phenyl analog (compound 4a) was essentially inactive (IC₅₀ > 100 μM against both cell lines) [1]. The 4-Cl analog (4i) showed IC₅₀ values of 35.9 μM (SW-480) and 34.2 μM (MCF-7), and the 3,4,5-(OCH₃)₃ analog (4j) showed IC₅₀ values of 38.6 μM (SW-480) and 26.6 μM (MCF-7) [1]. Molecular docking revealed that the 4-NO₂ group is well accommodated within the CDK2 binding site, with the 4g–CDK2 complex demonstrating stability in molecular dynamics simulations [1].

Anticancer Cytotoxicity SAR CDK2 inhibition Colon cancer Breast cancer

Positional Nitro Isomer Differentiation: Para-Nitro Confers Physicochemical Advantages Over Ortho- and Meta-Nitro Analogs

The para-nitro substitution pattern (CAS 220986-45-8) offers steric and electronic advantages relative to the ortho-nitro isomer (CAS 315246-02-7) and the meta-nitro isomer. Crystal structure analysis of the closely related 4-bromophenyl analog (C₁₆H₁₁BrN₂O₃, monoclinic C2/c) reveals that the 4-substituted phenyl ring adopts a pseudo-axial orientation with a defined dihedral angle relative to the pyran ring plane, facilitating intermolecular N–H···O and C–H···N hydrogen bonding that contributes to crystal lattice stability [1]. The ortho-nitro isomer, by contrast, introduces steric congestion between the 2-nitro group and the pyran C4–H that restricts conformational freedom and may alter binding poses with biological targets. The three positional isomers share identical molecular formula (C₁₆H₁₁N₃O₅) and molecular weight (325.28) but have different CAS numbers and are sold as distinct catalog items, indicating non-interchangeability in procurement [2].

Regiochemistry Positional isomer Nitrophenyl Physicochemical properties Crystal engineering

Optimal Research and Procurement Application Scenarios for 2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile


Serum Protein Binding Correction in In Vitro ADME Assays

When performing cell-based antiproliferative or antimicrobial assays in media containing fetal bovine serum (FBS) or bovine serum albumin, the experimentally determined BSA binding constants reported for this compound enable accurate free fraction calculation using the equation fᵤ = 1/(1 + Kₐ[BSA]). This eliminates the need for separate equilibrium dialysis experiments and provides more reliable IC₅₀-to-free-IC₅₀ correction than is possible with analogs lacking published binding data [1].

Green Chemistry Process Development and Multi-Gram Scale-Up

The validated 92% isolated yield under aqueous ionic liquid catalysis at 65–70 °C, with catalyst recyclability demonstrated over multiple cycles, supports process development for multi-gram synthesis. The protocol uses water as solvent, avoids chromatographic purification, and employs a reusable bissulfonate ionic liquid catalyst—meeting multiple green chemistry principles and providing a cost-effective route for procurement of research-grade material at scale [2].

Anticancer Lead Optimisation Leveraging 4-Nitrophenyl Pharmacophore

The 4-NO₂ substitution has been validated as a potency-determining pharmacophoric element in the dihydropyrano[4,3-b]pyran scaffold, converting an inactive 4-H analog (IC₅₀ > 100 μM) into an active antiproliferative agent (IC₅₀ 34.6–42.6 μM). This compound serves as a rational starting point for further optimisation of CDK2-targeted anticancer agents, with the carbonitrile at C3 offering a synthetic handle for diversification into amides, tetrazoles, or aminopyrimidines [3].

Isomer-Specific Procurement for Regiochemical SAR Libraries

Researchers building positional isomer libraries to probe nitro group orientation effects on biological activity must ensure procurement of the correct isomer. The target compound (para-nitro, CAS 220986-45-8) can be differentiated from its ortho-nitro (CAS 315246-02-7) and meta-nitro isomers by melting point (216–218 °C) and FT-IR carbonyl stretch (~1703 cm⁻¹). These identity verification metrics prevent costly misassignment in screening campaigns where the three isomers share identical molecular formula and molecular weight [4].

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